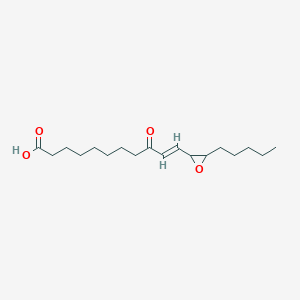

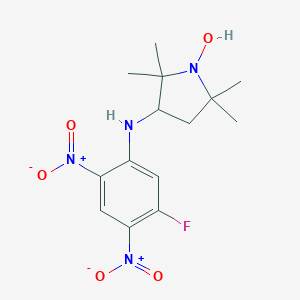

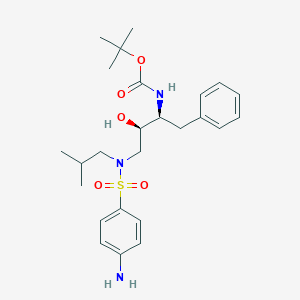

9-Oxo-11-(3-pentyloxiran-2-YL)undec-10-enoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

9-Oxo-11-(3-pentyloxiran-2-YL)undec-10-enoic acid, also known as 9-oxo-ODA, is a polyunsaturated fatty acid (PUFA) with a unique structure. It has been found to have a range of potential applications in both scientific research and medical applications due to its biochemical and physiological effects. In

Applications De Recherche Scientifique

Biotechnology and Industrial Chemistry : A study by Sudheer et al. (2018) demonstrated the economic production of a similar compound, (Z)-11-(heptanoyloxy)undec-9-enoic acid, from ricinoleic acid using crude glycerol as the sole carbon source in Escherichia coli. This advancement opens possibilities for the economic synthesis of industrially relevant compounds (Sudheer et al., 2018).

Synthesis of Macrocyclic Compounds : Nair et al. (1963) described the use of undec-10-enoic acid in synthesizing C16 and C15 dioic and hydroxy acids, suitable for conversion to macrocyclic ketones and lactones. This process is significant for creating fragrance compounds and other specialty chemicals (Nair et al., 1963).

Insect Pheromone Production : Ishmuratov et al. (1998) developed a method for synthesizing 9(Z)-unsaturated acyclic insect pheromones from undec-10-enoic acid. This approach allows for the production of various insect pheromones, which have applications in pest control (Ishmuratov et al., 1998).

Pharmaceutical Applications : A study by Rahman et al. (2005) shows the synthesis of novel long alkyl chain substituted thiazolidin-4-ones and thiazan-4-ones from 10-undecenoic acid hydrazide. These compounds have potential applications in pharmaceuticals and biotechnology (Rahman et al., 2005).

Antitumor and Antifungal Activities : Kinoshita and Umezawa (1961) identified that both 10-Oxo-11-dodecenoic acid and 11-Oxo-12-tridecenoic acid exhibit antitumor and antifungal activities, suggesting their potential as cancer treatments (Kinoshita & Umezawa, 1961).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 9-Oxo-11-(3-pentyloxiran-2-YL)undec-10-enoic acid involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "Undec-10-enoic acid", "Pent-3-en-1-ol", "Sodium hydroxide", "Sodium borohydride", "Bromine", "Acetic acid", "Hydrochloric acid", "Ethanol", "Diethyl ether", "Sodium sulfate" ], "Reaction": [ "Step 1: Bromination of Undec-10-enoic acid with Bromine in Acetic acid to obtain 11-Bromoundec-10-enoic acid.", "Step 2: Reduction of 11-Bromoundec-10-enoic acid with Sodium borohydride in Ethanol to obtain 11-Undecenoic acid.", "Step 3: Epoxidation of 11-Undecenoic acid with Sodium hydroxide and Hydrogen peroxide in Water to obtain 11-(2-Hydroxyethyl)undec-9-enoic acid.", "Step 4: Protection of the hydroxyl group in 11-(2-Hydroxyethyl)undec-9-enoic acid with Pent-3-en-1-ol in the presence of Hydrochloric acid to obtain 11-(3-Pentyloxiran-2-yl)undec-9-enoic acid.", "Step 5: Oxidation of 11-(3-Pentyloxiran-2-yl)undec-9-enoic acid with Sodium chlorite in Acetic acid to obtain 9-Oxo-11-(3-pentyloxiran-2-YL)undec-10-enoic acid.", "Step 6: Purification of the product by recrystallization from Diethyl ether and drying over Sodium sulfate." ] } | |

Numéro CAS |

478931-82-7 |

Formule moléculaire |

C18H30O4 |

Poids moléculaire |

310.4 g/mol |

Nom IUPAC |

(E)-9-oxo-11-(3-pentyloxiran-2-yl)undec-10-enoic acid |

InChI |

InChI=1S/C18H30O4/c1-2-3-7-11-16-17(22-16)14-13-15(19)10-8-5-4-6-9-12-18(20)21/h13-14,16-17H,2-12H2,1H3,(H,20,21)/b14-13+ |

Clé InChI |

RCMABBHQYMBYKV-BUHFOSPRSA-N |

SMILES isomérique |

CCCCCC1C(O1)/C=C/C(=O)CCCCCCCC(=O)O |

SMILES |

CCCCCC1C(O1)C=CC(=O)CCCCCCCC(=O)O |

SMILES canonique |

CCCCCC1C(O1)C=CC(=O)CCCCCCCC(=O)O |

Description physique |

Solid |

Synonymes |

12,13-epoxy-11-oxo-9-octadecenoic acid EPOODA trans-12,13-epoxy-11-oxo-trans-9-octadecenoic acid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

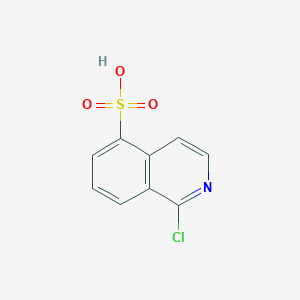

![5,8-Dinitro-1H,3H-benzo[de]isochromene-1,3-dione](/img/structure/B23744.png)

![(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl Acetate](/img/structure/B23794.png)